molecular formula C8H16O2 B133615 1,4-Cyclohexanedimethanol CAS No. 3236-48-4

1,4-Cyclohexanedimethanol

Cat. No.: B133615
CAS No.: 3236-48-4
M. Wt: 144.21 g/mol
InChI Key: YIMQCDZDWXUDCA-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedimethanol is a diol, meaning it contains two hydroxyl groups (-OH). It is a colorless, low-melting solid used primarily in the production of polyester resins. The compound exists as a mixture of cis and trans isomers, with a typical commercial ratio of 30:70 . Its chemical formula is C(8)H({16})O(_2), and it is known for its role in enhancing the properties of polyesters, such as strength, clarity, and solvent resistance .

Mechanism of Action

Target of Action

1,4-Cyclohexanedimethanol (CHDM) is primarily used as a comonomer in the production of polyester resins , particularly polyethylene terephthalate (PET) . It is one of the most important comonomers for the production of PET , which is widely used in the manufacture of plastic bottles and fibers for clothing .

Mode of Action

CHDM interacts with its targets through a process called polycondensation . In this process, CHDM and other comonomers react to form long-chain polymers, such as PET . The presence of two hydroxyl groups in the CHDM molecule allows it to form ester bonds with other monomers, facilitating the polymerization process .

Biochemical Pathways

The production of CHDM involves the hydrogenation of dimethyl terephthalate (DMT) . This reaction occurs in two steps: first, DMT is converted to dimethyl 1,4-cyclohexanedicarboxylate (DMCD), and then DMCD is further hydrogenated to form CHDM . This process is typically catalyzed by a copper chromite catalyst .

Pharmacokinetics

It’s worth noting that the physical and chemical properties of chdm, such as its melting point and solubility, can affect its behavior in the industrial processes in which it is used .

Result of Action

The incorporation of CHDM into PET results in a copolymer that exhibits enhanced strength, clarity, and solvent resistance . The properties of these polyesters can also be affected by the cis/trans ratio of the CHDM monomer . CHDM reduces the degree of crystallinity of PET homopolymer, improving its processability .

Action Environment

The production and use of CHDM can be influenced by various environmental factors. For example, the temperature and pressure conditions under which the hydrogenation of DMT takes place can affect the yield and quality of the resulting CHDM . Furthermore, the cis/trans ratio of CHDM, which can be affected by the catalyst used in its production, can influence the properties of the resulting polyester .

Biochemical Analysis

Biochemical Properties

It is known that it is a di-substituted derivative of cyclohexane and is classified as a diol, meaning that it has two OH functional groups . This suggests that it could potentially interact with enzymes, proteins, and other biomolecules through hydrogen bonding or other types of interactions.

Cellular Effects

It is known that it is used in the production of polyester resins , which suggests that it could potentially influence cellular processes related to polymer synthesis or degradation.

Molecular Mechanism

It is known that it is produced by catalytic hydrogenation of dimethyl terephthalate (DMT) . This suggests that it could potentially interact with biomolecules through hydrogen bonding or other types of interactions.

Temporal Effects in Laboratory Settings

It is known that it is a colorless low-melting solid , which suggests that it could potentially have stability or degradation properties that change over time.

Dosage Effects in Animal Models

It is known that it is used in the production of polyester resins , which suggests that it could potentially have dose-dependent effects on cellular processes related to polymer synthesis or degradation.

Metabolic Pathways

It is known that it is produced by catalytic hydrogenation of dimethyl terephthalate (DMT) . This suggests that it could potentially be involved in metabolic pathways related to the synthesis or degradation of DMT or its derivatives.

Transport and Distribution

It is known that it is a di-substituted derivative of cyclohexane , which suggests that it could potentially interact with transporters or binding proteins that recognize cyclohexane or its derivatives.

Subcellular Localization

It is known that it is a di-substituted derivative of cyclohexane , which suggests that it could potentially localize to specific compartments or organelles based on its chemical structure.

Preparation Methods

1,4-Cyclohexanedimethanol is industrially produced through the catalytic hydrogenation of dimethyl terephthalate. This process involves two main steps:

Chemical Reactions Analysis

1,4-Cyclohexanedimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Esterification: Reaction with carboxylic acids or their derivatives to form esters.

    Polymerization: It is a key monomer in the production of polyesters through polycondensation reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and carboxylic acids or acid chlorides for esterification. The major products formed from these reactions include polyesters, ketones, and esters .

Comparison with Similar Compounds

1,4-Cyclohexanedimethanol can be compared with other similar diols, such as:

Properties

IUPAC Name

[4-(hydroxymethyl)cyclohexyl]methanol
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InChI

InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2
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InChI Key

YIMQCDZDWXUDCA-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CCC1CO)CO
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
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DSSTOX Substance ID

DTXSID9026712, DTXSID00274143, DTXSID60274144
Record name 1,4-Cyclohexanedimethanol
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Record name trans-1,4-Cyclohexanedimethanol
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Molecular Weight

144.21 g/mol
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Physical Description

Liquid, Other Solid; Other Solid, Liquid; [HSDB] White low melting solid; [MSDSonline]
Record name 1,4-Cyclohexanedimethanol
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Record name 1,4-Cyclohexanedimethanol
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Boiling Point

286 °C (cis-isomer), 283 °C (trans-isomer)
Record name 1,4-CYCLOHEXANEDIMETHANOL
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Flash Point

166 °C, 330 °F OC
Record name 1,4-Cyclohexanedimethanol
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Solubility

In water, 920,000 mg/L at 20 °C, Solluble in ethyl alcohol
Record name 1,4-CYCLOHEXANEDIMETHANOL
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Density

1.0381 at 25 °C/4 °C
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Vapor Density

5 (Air = 1)
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Vapor Pressure

3.08X10-4 mm Hg at 25 °C
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Color/Form

Liquid, White waxy solid

CAS No.

105-08-8, 3236-47-3, 3236-48-4
Record name 1,4-Cyclohexanedimethanol
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Record name Cyclohex-1,4-ylenedimethanol
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Melting Point

43 °C (cis-isomer), 67 °C (trans-isomer)
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Synthesis routes and methods I

Procedure details

Under an argon stream, 10 g of trans-1,4-cyclohexane dimethanol (CHDM), 15.25 mL (14.03 g) of N-methyl morpholine (NMM), and 50 mL of methylene chloride were transferred into a 250 mL flash equipped with a funnel. The solution in the flask was cooled down to −40° C. with stirring. A solution of 15.19 g of hexyl phosphoro-dichloridate (HOP) in 20 mL of methylene chloride was added through the funnel, and an additional 10 mL of methylene chloride was used to flush through the funnel. The mixture was then brought up to room temperature gradually and kept stirring for four hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.25 mL
Type
reactant
Reaction Step Two
Quantity
15.19 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 1 L four-necked flask equipped with a stirrer, a thermometer and a water-fractionating receiver with a cooling tube was charged with 483.5 g (3.06 mol) of 3,5,5-trimethylhexanoic acid, 216 g (1.5 mol) of 1,4-cyclohexane dimethanol (produced by hydrogenating a nucleus of dimethyl terephthalate in the presence of a ruthenium-supporting molded catalyst to obtain dimethyl 1,4-cyclohexanedicarboxylate, and then hydrogenating the thus obtained dimethyl 1,4-cyclohexanedicarboxylate in the presence of a copper-chromium molded catalyst), xylene (5% by weight on the basis of a total weight of the raw materials), and tin oxide as a catalyst (0.2% by weight on the basis of a total weight of the raw materials), and the contents of the flask were gradually heated to 220° C. under a nitrogen atmosphere. Then, the contents of the flask were subjected to esterification reaction under reduced pressure for about 8 h while removing water distilled off by the water-fractionating receiver until reaching a theoretical amount (72 g) thereof. After completion of the reaction, an excess amount of the acid was removed by distillation. Next, the resultant esterification reaction product was neutralized with an aqueous sodium hydroxide solution which was used in an excess amount relative to a total acid value of the esterification reaction product, and then washed with water until reaching a neutrality, thereby obtaining a crude esterification reaction product. Further, the thus obtained crude esterification reaction product was treated with activated carbon, and then filtered to obtain 568 g of 1,4-cyclohexane dimethanol di(3,5,5-trimethylhexanoate) (Compound 4). It was confirmed that the resultant ester had a total acid value of 0.01 mg KOH/g, an iodine number of less than 0.1 I2g/100 g and a molar ratio of cis-isomer to trans-isomer of 29/71. Various properties of the thus obtained compound 4 such as coefficient of traction, kinematic viscosity, viscosity index (VI), flash point and pour point thereof, are shown in Table 1.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.01 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( VI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

20.09 g of titanium tetraisopropoxide in n-butanol (2.54 weight percent Ti)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.09 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

100 g of polyethylene terephthalate fibres in 4 l of water are dyed with 1 g of the dyestuff prepared according to the above example, which has first been brought to a finely divided state in the presence of dispersing agents, the dyeing being carried out in the presence of 15 g of o-cresotic acid methyl ester as the carrier for 2 hours at 100°C and pH 4.5. A brilliant yellow-tinged pink dyeing is obtained, which is distinguished by good built-up and high fastness to washing, thermofixing, rubbing and light. A similar colouration is obtained if polyester fibres from 1,4-bis-(hydroxymethyl)-cyclohexane and therephthalic acid are used.
Name
polyethylene terephthalate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Cyclohexanedimethanol
1,4-Cyclohexanedimethanol
1,4-Cyclohexanedimethanol
1,4-Cyclohexanedimethanol
Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-Cyclohexanedimethanol?

A1: The molecular formula of this compound is C8H16O2, and its molecular weight is 144.21 g/mol.

Q2: What are the key spectroscopic characteristics of CHDM?

A2: The presence of the cyclohexyl ring in CHDM is confirmed through spectroscopic analyses like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. []

Q3: What are the advantages of using this compound diacrylate monomers in UV curable formulations compared to traditional aliphatic diacrylates?

A3: UV cured coatings based on (cis,trans)-1,3/1,4 cyclohexanedimethanol diacrylates demonstrate improved hardness, scratch resistance, abrasion resistance, and chemical resistance compared to commonly used diacrylate monomers like tripropylene glycol diacrylate and hexanediol diacrylate. []

Q4: Does the cis/trans isomerism of this compound influence its applications?

A4: Yes, the cis/trans ratio significantly affects the properties of the resulting polymers. For instance, polyesters derived from trans-1,4-Cyclohexanedimethanol exhibit higher melting points compared to those derived from the cis-isomer. []

Q5: Is this compound compatible with other common monomers and polymers?

A5: Yes, liquid CHDM diacrylate monomers, particularly those with less than 15 wt.% trans-1,4-cyclohexanedimethanol diacrylate, exhibit good solubility in other acrylate monomers and oligomers. []

Q6: How does the presence of this compound influence the thermal stability of polymers?

A6: The incorporation of CHDM, particularly the trans-isomer, generally enhances the thermal stability of polymers like PET. This enhancement is attributed to the rigid structure of the cyclohexane ring. [, ]

Q7: What are the primary applications of this compound in catalysis?

A7: CHDM is not typically used as a catalyst itself. Instead, it often serves as a reactant or building block in reactions involving catalysts. For example, CHDM is a key product in the catalytic hydrogenation of dimethyl terephthalate (DMT) using catalysts like RuPtSn/Al2O3. []

Q8: Can waste materials be utilized for the synthesis of this compound?

A8: Yes, CHDM can be synthesized through the hydrogenation of bis(2-hydroxyethylene terephthalate) (BHET), a monomer derived from waste PET, using catalysts like Pd/C and Cu-based catalysts. []

Q9: Have computational methods been employed to study this compound?

A9: Yes, computational techniques like MP2 calculations have been used to explore the conformational space of the CHDM molecule. These calculations revealed the relative stability of different conformers (bi-equatorial vs. bi-axial). []

Q10: What are the primary industrial applications of this compound?

A10: CHDM is primarily used as a monomer in the production of various polymers, including polyesters, polycarbonates, and polyurethanes. These polymers find applications in diverse industries, including textiles, packaging, coatings, and adhesives. [, , , ]

Q11: Are there any biomedical applications of this compound-based polymers?

A11: Yes, CHDM-based polyesters, such as polyoxalates and poly(diol citric itaconate) elastomers, are being investigated for their potential as biodegradable and biocompatible drug delivery vehicles. [, ]

Q12: How does the incorporation of this compound impact the biodegradability of polyesters?

A12: The biodegradation rate of polyesters can be influenced by the presence of CHDM. For example, incorporating trans-1,4-Cyclohexanedimethanol into poly(amide-ester)s derived from amino acids was observed to slow down the degradation rate. []

Q13: What are the environmental concerns associated with this compound?

A13: While CHDM itself is not considered highly toxic, its production and the disposal of CHDM-containing products can pose environmental risks.

Q14: Are there any sustainable approaches for the production or utilization of this compound?

A14: Yes, utilizing waste PET as a feedstock for CHDM production through catalytic hydrogenation offers a promising avenue for sustainable chemical synthesis and waste management. []

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